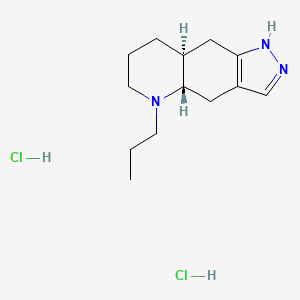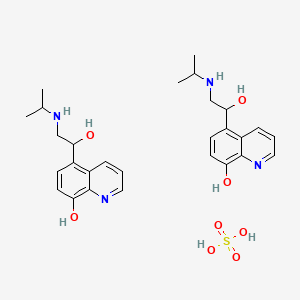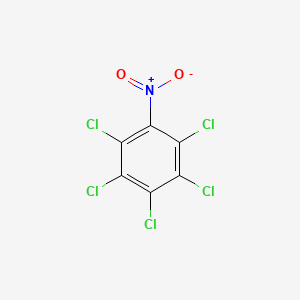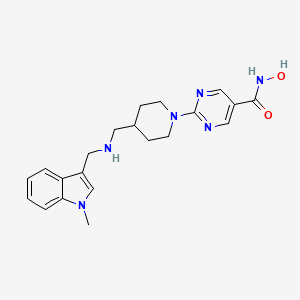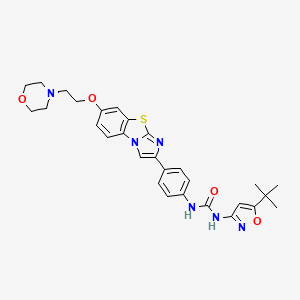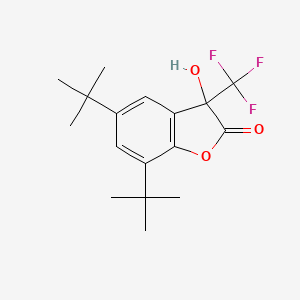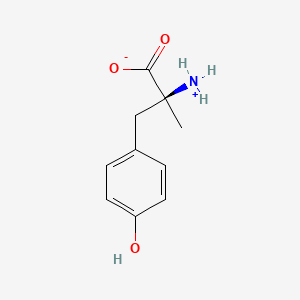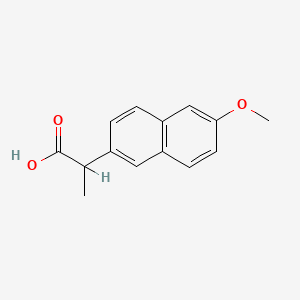
2-(2-Hydroxy-ethylcarbamoyloxymethyl)-5,7-dimethyl-3-(2-methylsulfamoyl-phenyl)-4-oxo-3,4-dihydro-quinazoline-6-carboxylic Acid Ethyl Ester
Overview
Description
SAD448 is a small molecule drug that acts as a cannabinoid receptor type 1 (CB1) agonist. Initially developed by Novartis Pharma AG, this compound has shown potential in controlling spasticity through its action on peripheral nerve CB1 receptors. It has been explored for its therapeutic applications in nervous system diseases and eye diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SAD448 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route is proprietary, but it typically involves the use of organic solvents, catalysts, and controlled reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of SAD448 would likely involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The process would be optimized for cost-effectiveness, scalability, and environmental sustainability, adhering to Good Manufacturing Practices (GMP).
Chemical Reactions Analysis
Types of Reactions
SAD448 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Halogenation agents like chlorine or bromine, and nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For instance, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a model compound to study CB1 receptor interactions.
Biology: Investigated for its effects on neurotransmission and peripheral nerve function.
Medicine: Explored for treating conditions like spasticity in multiple sclerosis and ocular hypertension
Industry: Potential applications in developing new therapeutic agents targeting CB1 receptors.
Mechanism of Action
SAD448 exerts its effects by binding to and activating the CB1 receptors, which are primarily located in the peripheral nervous system. This activation modulates neurotransmitter release, leading to reduced spasticity and other therapeutic effects. The molecular pathways involved include the inhibition of cyclic AMP production and the activation of mitogen-activated protein kinases .
Comparison with Similar Compounds
Similar Compounds
CT3: Another CB1 agonist with similar therapeutic applications.
SAB378: A CB1 agonist known for its peripheral action and reduced central nervous system side effects.
Uniqueness of SAD448
SAD448 is unique due to its selective action on peripheral CB1 receptors, minimizing central nervous system side effects such as hypothermia. This selective action increases its therapeutic window and makes it a promising candidate for treating peripheral nervous system disorders .
Would you like more detailed information on any specific section?
Properties
CAS No. |
581106-09-4 |
|---|---|
Molecular Formula |
C24H28N4O8S |
Molecular Weight |
532.6 g/mol |
IUPAC Name |
ethyl 2-(2-hydroxyethylcarbamoyloxymethyl)-5,7-dimethyl-3-[2-(methylsulfamoyl)phenyl]-4-oxoquinazoline-6-carboxylate |
InChI |
InChI=1S/C24H28N4O8S/c1-5-35-23(31)20-14(2)12-16-21(15(20)3)22(30)28(19(27-16)13-36-24(32)26-10-11-29)17-8-6-7-9-18(17)37(33,34)25-4/h6-9,12,25,29H,5,10-11,13H2,1-4H3,(H,26,32) |
InChI Key |
PMBUDILHPXTDNY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C=C1C)N=C(N(C2=O)C3=CC=CC=C3S(=O)(=O)NC)COC(=O)NCCO)C |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=C1C)N=C(N(C2=O)C3=CC=CC=C3S(=O)(=O)NC)COC(=O)NCCO)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SAD-448; SAD 448; SAD448 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



